O,P'-Methoxychlor

概要

説明

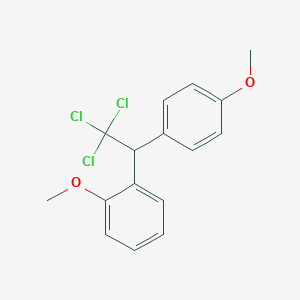

O,P’-Methoxychlor is an organochlorine pesticide that was developed as a replacement for dichlorodiphenyltrichloroethane (DDT). It is known for its insecticidal properties and has been used to protect crops, livestock, and pets from various pests. The compound is characterized by its chemical formula ( \text{C}{16}\text{H}{15}\text{Cl}{3}\text{O}{2} ) and a molecular weight of 345.648 g/mol .

準備方法

O,P’-Methoxychlor is synthesized through the reaction of chloral and anisole (methyl phenyl ether) in the presence of sulfuric acid. The commercial product is typically 88% pure . The reaction conditions involve the use of a strong acid catalyst to facilitate the formation of the trichloroethylidene bridge between the two methoxyphenyl groups.

化学反応の分析

O,P’-Methoxychlor undergoes several types of chemical reactions, including:

Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions are typically hydroxylated or dechlorinated derivatives .

科学的研究の応用

Historical Context and Background

Methoxychlor was developed as a replacement for DDT, primarily due to its effectiveness against a wide range of pests, including insects harmful to crops and livestock. Its production peaked in the late 1970s, with an estimated global output of around 8,000 tons per year. However, many countries phased out its use by the early 2000s due to rising concerns regarding its toxicity and environmental persistence .

Agricultural Applications

- Insecticide for Field Crops : Methoxychlor was widely used in agriculture for controlling pests on various crops, including fruits, vegetables, and grains. It was effective against common pests such as houseflies, cockroaches, and various mites .

- Aerial Application : The compound could be applied over large areas, such as beaches and marshes, to control mosquito larvae. This method allowed for widespread pest management in both urban and rural settings .

- Veterinary Use : Methoxychlor served as an ectoparasiticide in veterinary practices, targeting parasites on livestock and pets. It was particularly noted for its effectiveness against external parasites like fleas and ticks .

Environmental Impact

Despite its efficacy, methoxychlor is classified as a persistent organic pollutant (POP). Its environmental persistence raises concerns about bioaccumulation in aquatic ecosystems and potential endocrine-disrupting effects on wildlife. Studies indicate that methoxychlor is highly toxic to aquatic organisms, leading to its inclusion on various lists of hazardous substances .

Health Implications

Research has highlighted several health risks associated with methoxychlor exposure:

- Reproductive Toxicity : Animal studies have shown that methoxychlor can adversely affect reproductive systems, leading to developmental issues in offspring and altered hormone levels in exposed animals .

- Endocrine Disruption : Methoxychlor has been implicated in endocrine disruption across various species, raising concerns about its long-term effects on wildlife populations .

- Potential Carcinogenicity : While some studies suggest a link between methoxychlor exposure and increased tumor incidence in laboratory animals, the evidence remains inconclusive due to inadequate histopathological investigations .

Current Status and Regulatory Actions

As of now, methoxychlor is banned or restricted in many countries due to its toxicological profile. The only reported current use is limited to specific agricultural applications in the Russian Federation . Regulatory bodies have emphasized the need for ongoing monitoring of methoxychlor's presence in the environment due to its potential risks.

Case Study 1: Agricultural Impact Assessment

A study conducted in the U.S. evaluated the impact of methoxychlor on agricultural productivity. The findings indicated that while initial pest control was effective, long-term reliance on methoxychlor led to resistance development among target pest populations.

Case Study 2: Environmental Monitoring

Research on sediment samples from water bodies revealed detectable levels of methoxychlor even years after its phase-out. This study underscored the compound's persistence in aquatic environments and the need for stringent monitoring protocols.

作用機序

O,P’-Methoxychlor exerts its effects primarily through its interaction with estrogen and androgen receptors. It acts as an endocrine disruptor, mimicking the action of natural hormones and interfering with their normal signaling pathways . The compound is metabolized in the liver to form reactive metabolites that bind to hormone receptors, leading to altered gene expression and physiological effects .

類似化合物との比較

O,P’-Methoxychlor is similar to other organochlorine pesticides such as dichlorodiphenyltrichloroethane (DDT) and dicofol. it is unique in its specific structural modifications, which confer different biological activities and environmental behaviors . For instance:

Dichlorodiphenyltrichloroethane (DDT): While both compounds are used as insecticides, O,P’-Methoxychlor is considered less persistent in the environment compared to dichlorodiphenyltrichloroethane.

By understanding these differences, researchers can better assess the risks and benefits associated with each compound and develop more targeted approaches for pest control and environmental management.

生物活性

O,P'-Methoxychlor, an organochlorine pesticide, has been extensively studied for its biological activity, particularly concerning its effects on endocrine systems, reproductive health, and potential carcinogenicity. This article synthesizes findings from various studies, highlighting the compound's mechanisms of action, toxicological effects, and implications for human health and the environment.

This compound is a synthetic insecticide developed as a substitute for DDT. It is primarily utilized in agricultural settings to control pests on crops and livestock. Despite its efficacy, methoxychlor has been banned or severely restricted in many countries due to its toxicity and persistence in the environment.

Methoxychlor functions by disrupting hormonal signaling pathways, particularly those involving estrogen. This compound can mimic estrogenic activity, leading to various reproductive and developmental issues in exposed organisms. The following table summarizes key biological activities associated with this compound:

| Biological Activity | Effect |

|---|---|

| Endocrine Disruption | Mimics estrogen, leading to altered reproductive functions in mammals and aquatic species. |

| Reproductive Toxicity | Reduces testicular weight and affects spermatogenesis in animal models. |

| Developmental Toxicity | Causes fetal abnormalities and affects embryonic development in rodents at certain doses. |

| Carcinogenic Potential | Associated with increased tumor incidence in long-term animal studies; however, evidence is inconclusive. |

| Neurotoxicity | Impacts cognitive functions at high doses; potential effects on the developing brain at lower doses. |

Reproductive Toxicity

A significant body of research has focused on the reproductive toxicity of methoxychlor. For instance, studies have shown that exposure to methoxychlor can lead to testicular atrophy and reduced fertility in male rats at doses as low as 25 mg/kg body weight per day . A two-generation study indicated maternal toxicity and various reproductive effects after repeated exposure .

Endocrine Disruption

Methoxychlor is recognized as an endocrine disruptor that can interfere with hormonal regulation in both humans and wildlife. In fish and amphibians, it has been linked to impaired fertility and developmental issues . The compound's ability to mimic estrogen raises concerns about its long-term effects on populations exposed through environmental contamination.

Carcinogenicity Studies

While some studies have reported increases in tumor incidences among rats exposed to methoxychlor over extended periods, the overall evidence remains mixed. A notable study indicated a significant increase in liver tumors among mice fed high doses of methoxychlor . However, these findings are often considered inconclusive due to methodological limitations.

Case Studies

- Perinatal Exposure Study : A study examining perinatal exposure to methoxychlor revealed that high-dose female offspring exhibited abnormal hormonal control of ovulation, resulting in infertility . This highlights the potential for transgenerational effects stemming from maternal exposure.

- Aquatic Toxicology : Research has demonstrated that methoxychlor is highly toxic to aquatic organisms, affecting species such as fish and invertebrates at very low concentrations . This raises concerns about its impact on aquatic ecosystems and food chains.

特性

IUPAC Name |

1-methoxy-2-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl3O2/c1-20-12-9-7-11(8-10-12)15(16(17,18)19)13-5-3-4-6-14(13)21-2/h3-10,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNLLPAOBVIKLDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2OC)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042231 | |

| Record name | o,p'-Methoxychlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30667-99-3 | |

| Record name | o,p'-Methoxychlor | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030667993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o,p-Methoxychlor | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123014 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o,p'-Methoxychlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O,P'-METHOXYCHLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z8MDD38HB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of analyzing O,P'-Methoxychlor in aquatic tissue samples?

A1: this compound, like other chlorinated pesticides and industrial chemicals, exhibits high hydrophobicity (Log Kow > 4) []. This characteristic leads to its accumulation in the lipid tissues of aquatic organisms, even if present at low concentrations in the water column []. Analyzing its presence in tissues like whole-body fish and corbicula provides valuable insights into long-term water quality trends, potential contamination sources, and changes in land-use patterns []. Essentially, these organisms act as bioindicators, reflecting the overall health of the aquatic ecosystem.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。